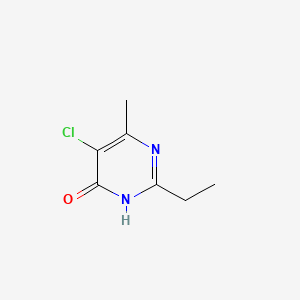
5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4,6-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can replace the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Derivatives of pyrimidines are often studied for their biological activity, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are key components in many pharmaceuticals, including antiviral drugs and anticancer agents.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, pyrimidine derivatives can inhibit enzymes involved in nucleic acid synthesis, making them effective as antiviral or anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-4,6-dimethylpyrimidine: Lacks the chlorine substituent but shares the ethyl and methyl groups.
5-chloro-2,4,6-trimethylpyrimidine: Contains an additional methyl group compared to 5-chloro-2-ethyl-6-methylpyrimidin-4(3H)-one.
5-chloro-2-methyl-6-ethylpyrimidin-4(3H)-one: Similar structure with different positioning of substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5-chloro-2-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLGBAFMGWCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)


![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2706133.png)

![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)
![methyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)
